3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide
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Overview
Description
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic molecule with a distinct structure featuring a benzothiazole moiety and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multi-step organic reactions The primary synthetic route begins with the preparation of 3-oxobenzo[d]isothiazole through the cyclization of 2-aminobenzenesulfonamide with suitable oxidizing agents
Industrial Production Methods: On an industrial scale, the production of this compound necessitates optimizing reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Automated continuous flow systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide undergoes a variety of chemical reactions:
Oxidation: : Can be further oxidized to introduce additional functional groups.
Reduction: : Selective reduction can yield intermediates for further functionalization.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Oxidation: : Typically employs peroxides or other strong oxidizing agents.
Reduction: : Uses reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: : Depends on the nature of the substituents; common reagents include halogenated compounds and organometallics.
Major Products Formed: The reactions lead to derivatives with varied functional groups, expanding the compound's versatility in synthesis and applications.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for designing complex molecules with potential pharmacological activities. Its diverse reactivity patterns enable the construction of various derivatives for studying structure-activity relationships.
Biology: In biological studies, it has shown promise as a probe for investigating cellular pathways due to its ability to interact with specific biomolecules. Its structure allows for the attachment of fluorescent tags or other reporter groups.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The benzothiazole core is a known pharmacophore in various drugs, making this compound a valuable scaffold for drug development.
Industry: In the industrial context, the compound is used in the development of advanced materials, such as polymers with specific electronic or mechanical properties. Its structural motifs contribute to the performance characteristics of these materials.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with cellular enzymes and receptors. It may inhibit or modulate the activity of certain proteins, leading to alterations in signaling pathways. The specific molecular targets and pathways vary depending on the compound’s derivatives and the context of its application.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other benzothiazole derivatives, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide stands out due to its unique side chain and substitution patterns, which confer distinct chemical and biological properties.
List of Similar Compounds:2-(4-Amino-3-methylphenyl)-1,1-dioxido-3-oxobenzo[d]isothiazole
4-(2-Methoxyphenyl)-1,1-dioxido-3-oxobenzo[d]isothiazole
N-(2-Hydroxy-5-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
These compounds share structural similarities but differ in functional groups and side chains, leading to varied properties and applications.
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Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-7-8-15(25-2)14(11-12)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)26(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHUJKSFDDGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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